1-cyclopentyl-3-phenyl-1H-pyrazol-5-ol
Overview
Description
1-cyclopentyl-3-phenyl-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C14H16N2O and its molecular weight is 228.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrazole derivatives, to which these compounds belong, are known to interact with a wide range of biological targets due to their versatile chemical structure .
Mode of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting diverse modes of action .
Biochemical Pathways
Pyrazole derivatives, in general, are known to interact with various biochemical pathways, leading to a wide range of downstream effects .
Result of Action
Pyrazole derivatives have been reported to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
1-Cyclopentyl-3-phenyl-1H-pyrazol-5-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aromatic amines, influencing their biochemical pathways . The nature of these interactions often involves binding to specific sites on enzymes, leading to either inhibition or activation of enzymatic activity. This compound’s interaction with enzymes such as hydroxyl radicals can significantly impact biochemical processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of specific genes involved in metabolic pathways . Additionally, this compound can modulate cell signaling pathways, leading to changes in cellular responses and functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with hydroxyl radicals results in a significant reduction in their activity . This compound also influences gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that high doses of this compound can result in significant changes in metabolic activity and gene expression, leading to potential toxicity . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with aromatic amines can lead to changes in their metabolic pathways, affecting the overall metabolic activity . This compound’s role in metabolic pathways is essential for understanding its biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. It interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . Understanding the transport and distribution mechanisms is crucial for determining the compound’s effectiveness in therapeutic applications.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interaction with biomolecules and its overall biochemical activity.
Properties
IUPAC Name |
2-cyclopentyl-5-phenyl-1H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-14-10-13(11-6-2-1-3-7-11)15-16(14)12-8-4-5-9-12/h1-3,6-7,10,12,15H,4-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPRCBLNBUZHQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C=C(N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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